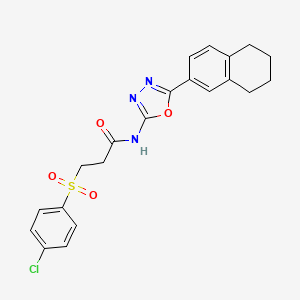

![molecular formula C21H18N4O5 B2518756 7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one CAS No. 313962-79-7](/img/structure/B2518756.png)

7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4- (chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yields the acylated compounds .Molecular Structure Analysis

The molecular structure of “7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one” can be analyzed using various spectral techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving “7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one” can include cyclization of acetamides by reaction with ammonium thiocyanate to give thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gives coupled heterocyclic derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one” can be determined using various techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Applications De Recherche Scientifique

Detection and Imaging in Biological Systems

- Fluorescent Probing for Cr3+ Ions : A study by Mani et al. (2018) introduced a coumarin-pyrazolone probe, synthesized for detecting Cr3+ ions in living cells. This probe, upon interaction with Cr3+ ions, showed a significant quenching of fluorescence, enabling its use in bioimaging applications (Mani et al., 2018).

- Sulfite Detection in Real Samples : Sun et al. (2017) developed a ratiometric fluorescence probe based on a similar coumarin derivative for selective detection of sulfite in realistic samples and living cells. This probe exhibited a strong fluorescence response upon sulfite addition, useful for environmental and biological monitoring (Sun et al., 2017).

Antioxidant Activity Studies

- Evaluation of Antioxidant Properties : Basappa et al. (2021) synthesized a series of coumarin tethered 1,3,4-oxadiazole analogues to assess their antioxidant capabilities. The analogues demonstrated potent radical scavenging activity, highlighting their potential as antioxidant agents (Basappa et al., 2021).

Molecular Probes for Biochemical Analysis

- Chemosensors for Metal Ions : Meng et al. (2018) reported the synthesis of a coumarin-based chemosensor that showed selective and sensitive detection of copper ions. The sensor's unique fluorescence response upon binding with copper ions suggests its utility in environmental and biological sensing applications (Meng et al., 2018).

Synthesis and Characterization for Material Science

- Synthesis and Photophysical Properties : Shimasaki et al. (2021) explored the synthesis and photophysical properties of derivatives exhibiting strong fluorescence. These findings underscore the potential of such compounds in developing fluorescent materials for various applications (Shimasaki et al., 2021).

Antimicrobial and Anti-inflammatory Applications

- Antimicrobial Activity : Bhat et al. (2013) investigated Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives for their antimicrobial activity, showing significant in vitro growth inhibition against various bacterial and fungal strains, suggesting their potential in antimicrobial drug development (Bhat et al., 2013).

Mécanisme D'action

Target of Action

It is known that the compound exhibits multi-stimuli responsive fluorescent properties , suggesting that it may interact with various biological targets that respond to changes in fluorescence.

Mode of Action

The compound 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness . This suggests that the compound interacts with its targets by changing its fluorescence properties in response to different stimuli, such as aggregation, acidity, mechanical force, and the presence of methanol .

Result of Action

The compound 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism . This suggests that the compound’s action results in changes in color and fluorescence, which could potentially be used for various applications, such as information protection and molecular switching .

Action Environment

The action of 7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is influenced by environmental factors such as the presence of methanol and changes in acidity . Furthermore, the compound’s fluorescence properties are affected by aggregation and mechanical force . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by the specific environmental conditions in which it is used.

Orientations Futures

The future directions for “7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . New methods of obtaining complex structures containing oxadiazole rings are also being sought .

Propriétés

IUPAC Name |

7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-3-24(4-2)16-10-7-14-11-17(21(26)29-18(14)12-16)20-23-22-19(30-20)13-5-8-15(9-6-13)25(27)28/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIFJCKFAHESIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

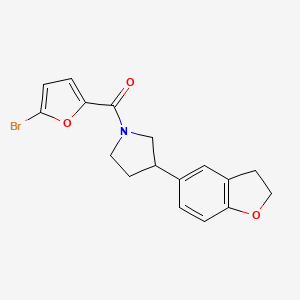

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

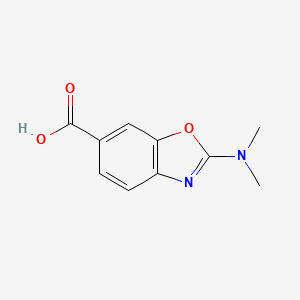

![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)

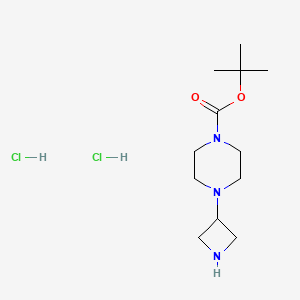

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![methyl 4-((3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2518691.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)

![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)